3-Chloro-4-methylisoxazole-5-carboxylic acid
Overview
Description
3-Chloro-4-methylisoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Mode of Action
Generally, isoxazole compounds interact with their targets, leading to changes in the biological system . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Isoxazole compounds are known to be involved in various biological processes due to their diverse chemical structures
Result of Action
As a member of the isoxazole class of compounds, it is likely to have significant biological effects . More research is needed to elucidate these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-4-methylisoxazole with carbon dioxide under specific conditions to form the carboxylic acid derivative . Another approach involves the use of thionyl chloride to convert this compound into its corresponding acid chloride, which can then be hydrolyzed back to the carboxylic acid .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using metal catalysts such as copper (I) or ruthenium (II) to facilitate the (3 + 2) cycloaddition reaction . These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methylisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a base.
Major Products Formed:
Oxidation: Formation of isoxazole oxides.
Reduction: Formation of 3-chloro-4-methylisoxazole-5-methanol.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-methylisoxazole-5-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 3-Chloro-5-methylisoxazole-4-carboxylic acid
- 3-Chloro-4-methylisoxazole-5-methanol
- 3-Chloro-4-methylisoxazole-5-carboxamide
Comparison: 3-Chloro-4-methylisoxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays .
Properties
IUPAC Name |
3-chloro-4-methyl-1,2-oxazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-2-3(5(8)9)10-7-4(2)6/h1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDQOOMDLLMPSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650111 | |
Record name | 3-Chloro-4-methyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272773-09-8 | |
Record name | 3-Chloro-4-methyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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